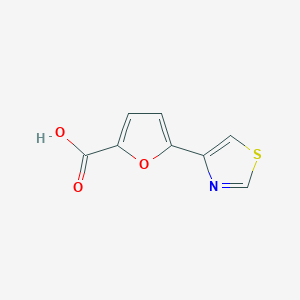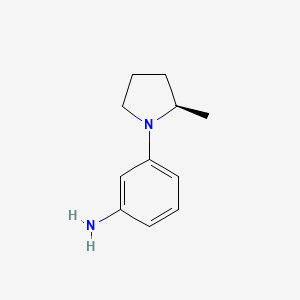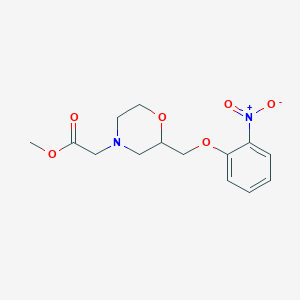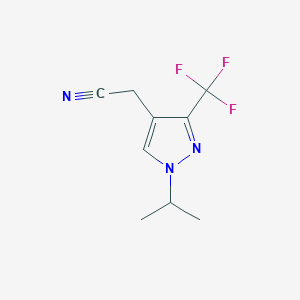
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a chemical compound that features a pyrazole ring substituted with an isopropyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the isopropyl and trifluoromethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
化学反応の分析
Types of Reactions
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.
作用機序
The mechanism of action of 2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
- 1-Isopropyl-3-(2-trifluoromethylphenyl)urea
- 1-Isopropyl-3-(3-trifluoromethylphenyl)urea
- 1-Isopropyl-3-(4-trifluoromethylphenyl)urea
Uniqueness
2-(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is unique due to the presence of both the isopropyl and trifluoromethyl groups on the pyrazole ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H10F3N3 |
|---|---|
分子量 |
217.19 g/mol |
IUPAC名 |
2-[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C9H10F3N3/c1-6(2)15-5-7(3-4-13)8(14-15)9(10,11)12/h5-6H,3H2,1-2H3 |
InChIキー |
HVYYMEBGYANFMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C(=N1)C(F)(F)F)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


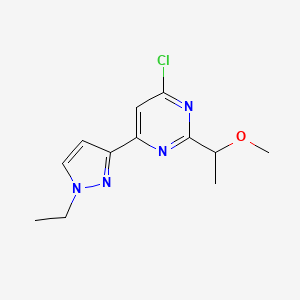

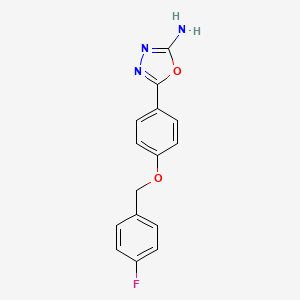

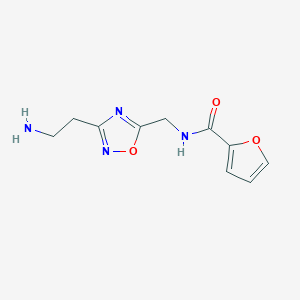
![2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056191.png)
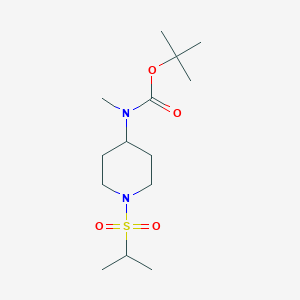
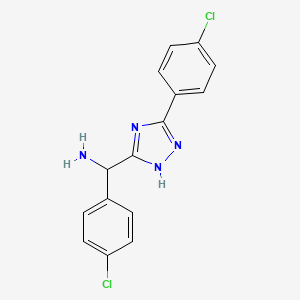
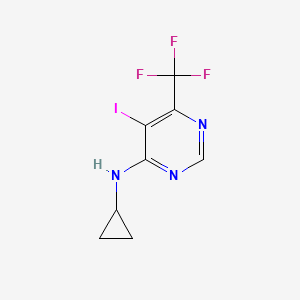
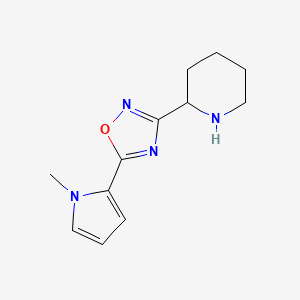
![5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056226.png)
